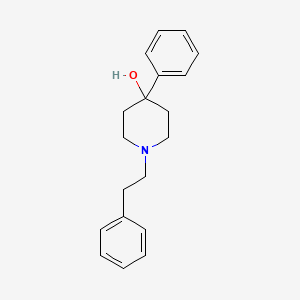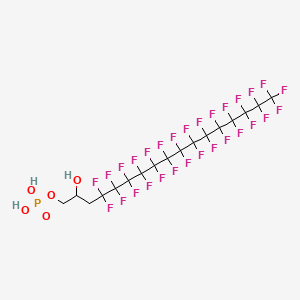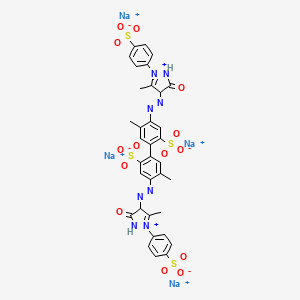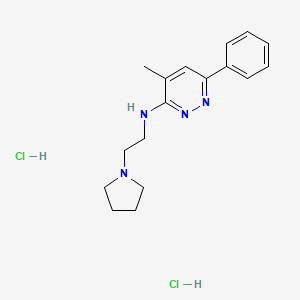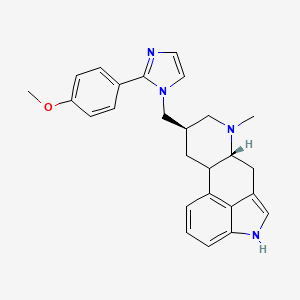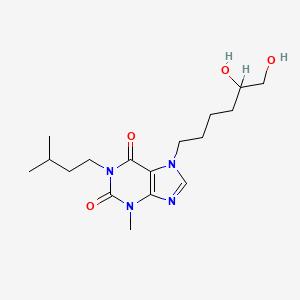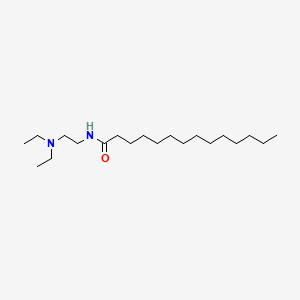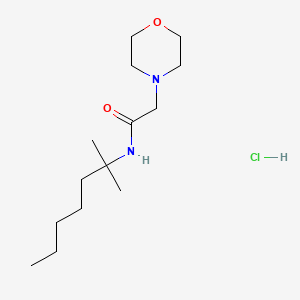
4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride is a chemical compound with the molecular formula C14-H28-N2-O2.Cl-H and a molecular weight of 292.90 . This compound is known for its unique structure, which includes a morpholine ring and an acetamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride involves several steps. One common method includes the reaction of morpholine with acetic anhydride to form morpholineacetamide. This intermediate is then reacted with 1,1-dimethylhexylamine under controlled conditions to yield the desired compound. The final product is obtained as a hydrochloride salt by treating the free base with hydrochloric acid .
Análisis De Reacciones Químicas
4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction yields .
Aplicaciones Científicas De Investigación
4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical assays and as a reference standard in analytical studies.
Mecanismo De Acción
The mechanism of action of 4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride can be compared with other similar compounds such as:
4-Morpholineacetamide, N-(1,1-dimethylnonyl)-, hydrochloride: This compound has a similar structure but with a different alkyl chain length, leading to variations in its chemical and physical properties.
4-Morpholineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride: Another similar compound with a different alkyl chain length, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific alkyl chain length, which influences its solubility, reactivity, and overall chemical behavior .
Propiedades
Número CAS |
109258-48-2 |
|---|---|
Fórmula molecular |
C14H29ClN2O2 |
Peso molecular |
292.84 g/mol |
Nombre IUPAC |
N-(2-methylheptan-2-yl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C14H28N2O2.ClH/c1-4-5-6-7-14(2,3)15-13(17)12-16-8-10-18-11-9-16;/h4-12H2,1-3H3,(H,15,17);1H |
Clave InChI |
HQOBKOZXXZNTPA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)(C)NC(=O)CN1CCOCC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



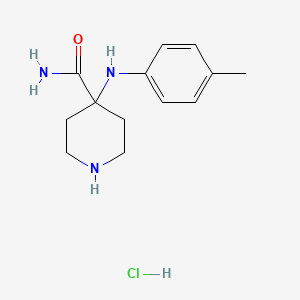

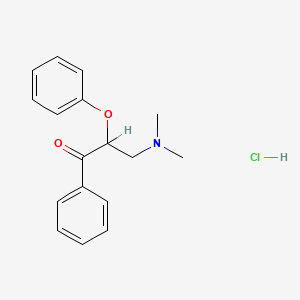
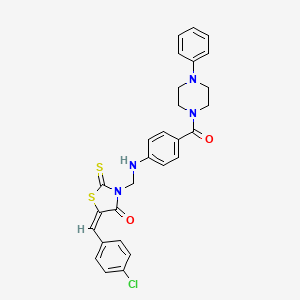
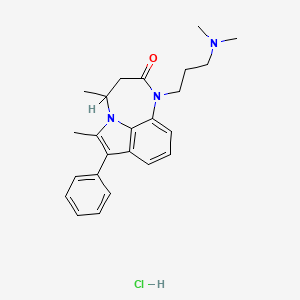
![[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-Tetracosafluoro-12-(trifluoromethyl)tridecyl]oxirane](/img/structure/B12731700.png)
